molecular formula C17H25N3O2S B12749926 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 91119-80-1

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Katalognummer: B12749926
CAS-Nummer: 91119-80-1
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: WGYWODSYAAEVHU-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazinone core, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include diethylamine, ethylene oxide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

91119-80-1

Molekularformel

C17H25N3O2S

Molekulargewicht

335.5 g/mol

IUPAC-Name

6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-methyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C17H25N3O2S/c1-5-20(6-2)9-10-22-18-13(3)14-7-8-16-15(11-14)19(4)17(21)12-23-16/h7-8,11H,5-6,9-10,12H2,1-4H3/b18-13+

InChI-Schlüssel

WGYWODSYAAEVHU-QGOAFFKASA-N

Isomerische SMILES

CCN(CC)CCO/N=C(\C)/C1=CC2=C(C=C1)SCC(=O)N2C

Kanonische SMILES

CCN(CC)CCON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.